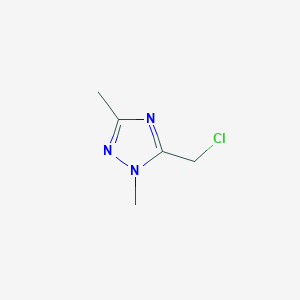

5-(Chloromethyl)-1,3-dimethyl-1H-1,2,4-triazole

Descripción general

Descripción

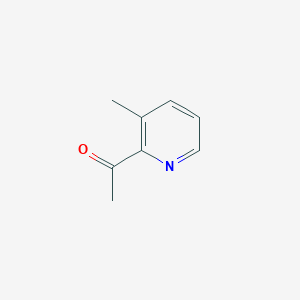

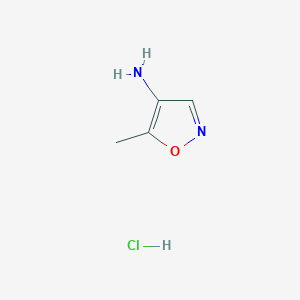

The compound "5-(Chloromethyl)-1,3-dimethyl-1H-1,2,4-triazole" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This particular derivative is characterized by the presence of a chloromethyl group and two methyl groups on the triazole ring.

Synthesis Analysis

The synthesis of triazole derivatives often involves the acylation of amino-triazoles. For instance, the acylation of 5-amino-1H-1,2,4-triazoles with methyl chloroformate or dimethylcarbamoyl chloride yields 1-acyl-5-amino-1,2,4-triazoles . Additionally, the reaction of N-chloroacylimidates with hydrazines can lead to the formation of 5-aryl-3-chloromethyl-1,2,4-triazoles . These methods demonstrate the versatility of triazole chemistry in generating chloromethylated triazole compounds.

Molecular Structure Analysis

The molecular structure of triazole derivatives can be confirmed using various spectroscopic techniques. For example, the structure of 5-aryl-3-[(1-dialcoxyphosphonyl)methyl]-1,2,4-triazoles was confirmed by IR, 1H, 13C, 31P NMR spectroscopy, and mass spectra . Similarly, the crystal structure of 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxybenzylideneamino)-2H-1,2,4-triazole-3(4H)-thione monohydrate was determined using X-ray crystallography .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions. For instance, the alkylation of 5-amino-1-methyl-1H-1,2,4-triazole with 1-(1-chloroalkyl)pyridinium chlorides results in the formation of geminal bis(heteroarylium) salts . The reactivity of 2-aryl-5-trichloromethyl-5,6-dihydro-[1,2,4]triazolo[1,5-c]quinazolines towards N-nucleophiles has also been studied, showing the formation of 2-phenyl5-(dichloromethyl)-[1,2,4]triazolo[1,5-c]quinazoline .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be deduced from their molecular structure and reactivity. For example, the crystal structure of 1,5-diphenyl-3-chloromethylthio-1H-1,2,4-triazole provides insights into its physical properties, such as crystal system, space group, and cell dimensions . The electrochemical properties of 5-(5-amino-3,6-dichloro-1,4-benzoquinon-2-yl)-2-dimethylaminothiazoles have been revealed, indicating the potential for diverse chemical behavior .

Aplicaciones Científicas De Investigación

-

Hyper Cross-linked Polymers (HCPs)

- Field : Polymer Science

- Application : HCPs are a class of porous materials that have been intensively used in the past few years . They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery, and chromatographic separations .

- Method : The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers .

- Results : HCPs have extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability .

-

Chloromethylation of Aromatic Compounds

- Field : Organic Chemistry

- Application : Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals .

- Method : The chloromethylation of aromatic compounds with dimethoxymethane and chlorosulfonic acid is catalyzed by ZnI2 in CH2Cl2 under mild conditions .

- Results : Treatment of a series of aromatic hydrocarbons and O-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide affords the corresponding chloromethyl derivatives in good to excellent yields .

- Synthesis of 5-Chloromethyl-2-methoxy-benzaldehyde

- Field : Organic Chemistry

- Application : 5-Chloromethyl-2-methoxy-benzaldehyde is a useful intermediate in organic synthesis .

- Method : The specific synthesis method for this compound is not provided in the source .

- Results : The successful synthesis of this compound can lead to the production of a variety of fine chemicals .

-

Valorization of Biomass-Derived Furfurals

- Field : Green Chemistry

- Application : The synthesis of various biofuels and renewable chemicals from biomass-derived furfural and 5-(hydroxymethyl)furfural has been elaborated .

- Method : The specific synthesis method for this application is not provided in the source .

- Results : Synthetic upgrading of furfurals has been shown in the light of chemical modifications of the reactive sites present in them .

-

Synthesis of 5-(Chloromethyl)furfural (CMF) from High Fructose Corn Syrup (HFCS)

- Field : Organic Chemistry

- Application : The synthesis of 5-(chloromethyl)furfural (CMF) from both solid sugars and high fructose corn syrup (HFCS) was achieved .

- Method : The use of HFCS allows for a convenient liquid sugar feedstock, which in turn through an improved three pump system, allows for production of CMF with no additional handling of stock solutions .

- Results : Extensive reaction optimization was also carried out with large increases in reaction efficiency achieved over existing batch processes .

Direcciones Futuras

Propiedades

IUPAC Name |

5-(chloromethyl)-1,3-dimethyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN3/c1-4-7-5(3-6)9(2)8-4/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDVSHBCOEGYRQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80518234 | |

| Record name | 5-(Chloromethyl)-1,3-dimethyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80518234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Chloromethyl)-1,3-dimethyl-1H-1,2,4-triazole | |

CAS RN |

84804-69-3 | |

| Record name | 5-(Chloromethyl)-1,3-dimethyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80518234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(Dimethylamino)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1282192.png)